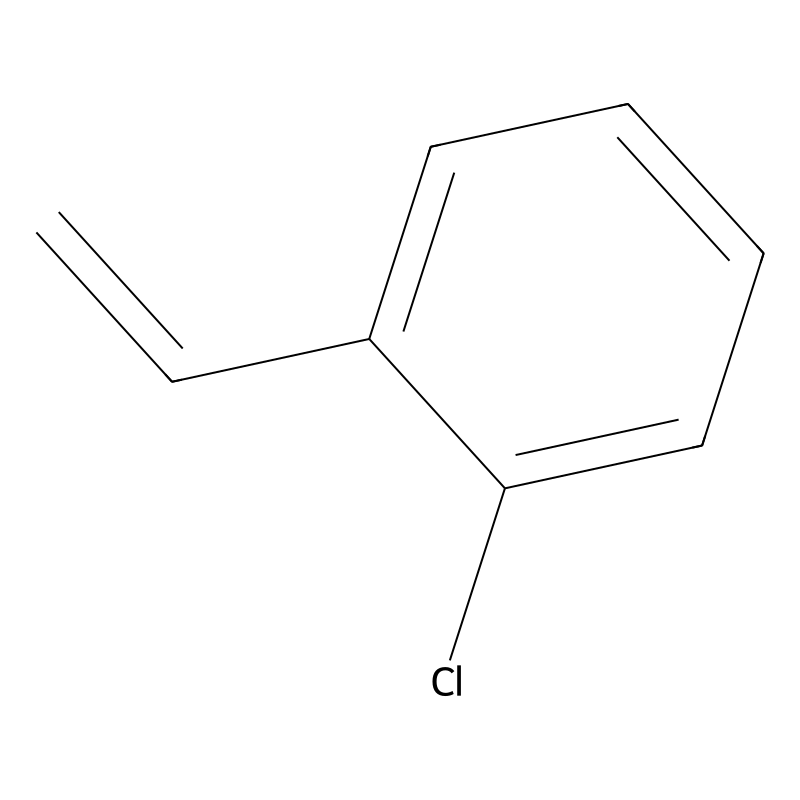2-Chlorostyrene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
SOL IN ALC, ETHER, ACETONE, ACETIC ACID, PETROLEUM ETHER
SOL IN CARBON TETRACHLORIDE
Solubility in water: very poor
Insoluble
Synonyms
Canonical SMILES
2-Chlorostyrene is an organic compound with the chemical formula C₈H₇Cl. It is a chlorinated derivative of styrene, characterized by the presence of a chlorine atom at the second carbon position of the styrene molecule. This compound appears as a light yellow liquid with a pungent odor and is known for its flammability and volatility, having a boiling point of approximately 189 °C and a melting point of -63.1 °C . The compound is primarily utilized in chemical synthesis and polymer production.
Precursor for Polymer Synthesis:
- 2-Chlorostyrene can serve as a building block for the synthesis of various polymers. Through polymerization reactions, it can be used to create poly(2-chlorostyrene), a polymer with potential applications in electronics and coatings due to its electrical conductivity and film-forming properties [].
Investigation of Reactivity and Reaction Mechanisms:
- The presence of the chlorine atom and the vinyl group makes 2-chlorostyrene an interesting candidate for studying various types of chemical reactions. Researchers can use it to investigate reaction mechanisms, such as addition reactions, substitution reactions, and radical polymerizations [].
Development of New Catalysts and Reagents:
- Due to its reactive nature, 2-chlorostyrene can be employed in the development of new catalysts and reagents. Scientists can utilize it to explore the design and optimization of catalysts for specific chemical transformations, potentially leading to more efficient and selective processes [].
Studies in Material Science:
- The unique chemical and physical properties of 2-chlorostyrene make it a valuable tool for material science research. It can be used to study the formation and properties of novel materials, such as conducting polymers, composite materials, and functionalized surfaces [].
Environmental and Toxicological Studies:
- While not a major environmental concern, it is important to understand the potential environmental and toxicological effects of 2-chlorostyrene. Research can be conducted to assess its degradation pathways in the environment, potential for bioaccumulation, and any associated toxicity to living organisms [].
- Electrophilic Aromatic Substitution: The chlorine atom can be replaced by other electrophiles, allowing for the functionalization of the aromatic ring.
- Nucleophilic Addition: The double bond in 2-chlorostyrene can undergo nucleophilic addition reactions, forming various products depending on the nucleophile used.
- Polymerization: 2-Chlorostyrene can polymerize to form poly(2-chlorostyrene), which has applications in materials science .
Several methods for synthesizing 2-chlorostyrene have been reported:
- Chlorination of Styrene: Direct chlorination of styrene using chlorine gas or chlorinating agents under controlled conditions.
- Rearrangement Reactions: Synthesis through rearrangement from other chlorinated compounds, such as 2-chlorobenzaldehyde, followed by elimination reactions to form the styrenic double bond .
- Enzymatic Methods: Recent advancements include enzymatic processes that utilize specific enzymes to produce optically active forms of 2-chlorostyrene oxide from related substrates .
2-Chlorostyrene finds applications in various fields:
- Polymer Production: It is used as a monomer in the production of specialty polymers, including poly(2-chlorostyrene), which exhibits unique thermal and mechanical properties.
- Chemical Intermediates: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
- Research
Interaction studies involving 2-chlorostyrene focus on its reactivity with other chemicals and its behavior in polymer blends:
- Phase Behavior Studies: Research has demonstrated how 2-chlorostyrene interacts with other polymers, influencing phase separation and morphology in blends .
- Chemical Reactivity: Investigations into its reactivity with nucleophiles and electrophiles provide insights into its potential applications in synthetic chemistry.
When comparing 2-chlorostyrene with similar compounds, several notable derivatives emerge:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Styrene | C₈H₈ | Parent compound; lacks chlorine substitution |
| 4-Chlorostyrene | C₈H₇Cl | Chlorine at para position; different reactivity profile |
| α-Chlorostyrene | C₈H₇Cl | Chlorine at alpha position; used in different synthesis routes |
| Chlorobenzene | C₆H₅Cl | Aromatic compound without vinyl group; used as solvent |
| Vinyl Chloride | C₂H₃Cl | Used primarily for PVC production; different polymer characteristics |
Uniqueness of 2-Chlorostyrene: Unlike its counterparts, 2-chlorostyrene's unique positioning of the chlorine atom allows for distinct electrophilic substitution patterns and reactivity, making it valuable in specialized applications within polymer chemistry and organic synthesis.
Physical Description
YELLOW LIQUID.
Colorless liquid.
Color/Form
Colorless liquid.
XLogP3
Boiling Point
188.7 °C
188.7 °C @ 760 mm Hg
372°F
Flash Point
58 °C c.c.
138°F
Vapor Density
Density
1.1 @ 20 °C
Relative density (water = 1): 1.1
1.10
LogP
Odor
Melting Point
-63.1 °C
-63.2 °C
-81.7°F
-82°F
UNII
GHS Hazard Statements
H226 (88.89%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (84.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (84.44%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
0.96 mmHg
9.6X10-1 mm Hg @ 25 °C
Vapor pressure, kPa at 25 °C: 0.13
0.96 mmHg at 77°F
(77°F): 0.96 mmHg
Pictograms



Flammable;Irritant;Health Hazard







